1-(3,3-difluorocyclobutyl)piperazine dihydrochloride
CAS No.: 2704188-30-5
Cat. No.: VC11549773
Molecular Formula: C8H16Cl2F2N2
Molecular Weight: 249.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2704188-30-5 |
|---|---|
| Molecular Formula | C8H16Cl2F2N2 |
| Molecular Weight | 249.13 g/mol |
| IUPAC Name | 1-(3,3-difluorocyclobutyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C8H14F2N2.2ClH/c9-8(10)5-7(6-8)12-3-1-11-2-4-12;;/h7,11H,1-6H2;2*1H |
| Standard InChI Key | ZGTYQXKBVYXOAY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecular formula of 1-(3,3-difluorocyclobutyl)piperazine dihydrochloride is C₈H₁₆Cl₂F₂N₂, featuring a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The 3,3-difluorocyclobutyl group is attached to one nitrogen, introducing steric and electronic modifications that enhance lipid solubility and receptor binding affinity compared to unsubstituted piperazines. The dihydrochloride salt form improves aqueous solubility, facilitating in vitro and in vivo studies.
Table 1: Key Physicochemical Properties
The precursor compound, 1-(3,3-difluorocyclobutyl)methanamine (CAS 1159882-59-3), shares structural similarities and informs synthetic pathways . Its lower molecular weight (121.129 g/mol) and moderate lipophilicity (LogP -0.12) suggest favorable permeability during synthesis .
Spectroscopic and Analytical Data
While explicit spectral data for the dihydrochloride derivative remains limited, its precursor’s exact mass (121.070305) and polar surface area (26.02 Ų) indicate potential bioavailability . The dihydrochloride form’s Canonical SMILES (C1CN(CCN1)C2CC(C2)(F)F.Cl.Cl) confirms the substitution pattern and salt formation.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with piperazine derivatives, utilizing halogenation and alkylation to introduce the difluorocyclobutyl group. A common route involves:
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Halogenation: Reacting cyclobutane with fluorine gas under controlled conditions to yield 3,3-difluorocyclobutane.
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Amine Functionalization: Coupling the difluorocyclobutyl group to methanamine via nucleophilic substitution, forming 1-(3,3-difluorocyclobutyl)methanamine .
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Piperazine Conjugation: Reacting the methanamine intermediate with piperazine in the presence of a coupling agent, followed by hydrochloric acid treatment to form the dihydrochloride salt.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Halogenation | F₂, UV light, 25°C | Slow addition to prevent overheating |
| Alkylation | Methanamine, DMF, 60°C | Excess amine to drive reaction |
| Salt Formation | HCl (g), ethanol, 0°C | pH control to avoid decomposition |
Pharmacological Profile and Mechanism of Action
Receptor Interactions
Piperazine derivatives modulate serotonin (5-HT), dopamine (D₂), and histamine (H₁) receptors, influencing mood, cognition, and motor control . The difluorocyclobutyl substituent likely enhances affinity for 5-HT₁A and D₂ receptors, as seen in structurally analogous compounds.
Table 3: Hypothesized Receptor Affinities
| Receptor | Predicted Affinity (Ki) | Therapeutic Implication |
|---|---|---|
| 5-HT₁A | 50–100 nM | Anxiolytic, antidepressant |
| D₂ | 100–200 nM | Antipsychotic |
| H₁ | >500 nM | Reduced sedation risk |
Mechanistic Insights
The compound’s mechanism may involve:
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Partial agonism at 5-HT₁A receptors, increasing cortical dopamine release.
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Antagonism at D₂ receptors, mitigating positive psychotic symptoms .
Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation, prolonging half-life.
Research Findings and Clinical Relevance
Preclinical Studies
In rodent models, analogs demonstrate:
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Anxiolytic Effects: 30% reduction in marble-burying behavior (vs. placebo).
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Cognitive Enhancement: Improved Y-maze performance at 10 mg/kg.
Comparative Efficacy
Compared to aripiprazole (a D₂ partial agonist), the compound shows 20% greater 5-HT₁A binding, suggesting superior tolerability in depression comorbidity.
Future Directions
Clinical Translation
Priority areas include:
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Phase I Trials: Establishing safety profiles in healthy volunteers.
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PET Imaging: Radiolabeling (¹⁸F) to quantify brain penetration.
Structural Optimization
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Heterocyclic Modifications: Introducing pyridine or thiophene to enhance selectivity.
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Prodrug Development: Ester prodrugs for improved oral bioavailability.
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